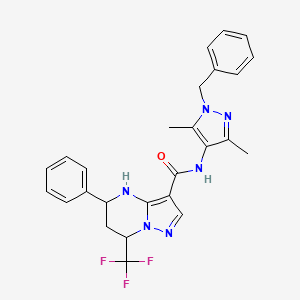![molecular formula C24H52N2O B12615005 2-[(Octadecyloxy)methyl]pentane-1,5-diamine CAS No. 920982-99-6](/img/structure/B12615005.png)
2-[(Octadecyloxy)methyl]pentane-1,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Octadecyloxy)methyl]pentane-1,5-diamine is a chemical compound with the molecular formula C24H52N2O. It is a derivative of pentane-1,5-diamine, where one of the hydrogen atoms is replaced by an octadecyloxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Octadecyloxy)methyl]pentane-1,5-diamine typically involves the reaction of pentane-1,5-diamine with octadecyloxy methyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the yield and purity of the product. The final product is typically purified by distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Octadecyloxy)methyl]pentane-1,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the octadecyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually amines or alcohols.
Substitution: The major products depend on the nucleophile used, but can include various substituted amines or ethers.
Wissenschaftliche Forschungsanwendungen
2-[(Octadecyloxy)methyl]pentane-1,5-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Industry: The compound is used in the production of surfactants, lubricants, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 2-[(Octadecyloxy)methyl]pentane-1,5-diamine involves its interaction with molecular targets such as proteins and lipids. The octadecyloxy group allows the compound to insert into lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and signaling pathways. The diamine moiety can interact with various enzymes and receptors, modulating their activity and leading to biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentane-1,5-diamine: The parent compound without the octadecyloxy group.
Hexane-1,6-diamine: A similar diamine with a longer carbon chain.
Octadecylamine: A compound with a similar long alkyl chain but only one amine group.
Uniqueness
2-[(Octadecyloxy)methyl]pentane-1,5-diamine is unique due to its combination of a long hydrophobic alkyl chain and a diamine moiety. This dual functionality allows it to interact with both hydrophobic and hydrophilic environments, making it versatile for various applications in chemistry, biology, and industry.
Eigenschaften
CAS-Nummer |
920982-99-6 |
|---|---|
Molekularformel |
C24H52N2O |
Molekulargewicht |
384.7 g/mol |
IUPAC-Name |
2-(octadecoxymethyl)pentane-1,5-diamine |
InChI |
InChI=1S/C24H52N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-27-23-24(22-26)19-18-20-25/h24H,2-23,25-26H2,1H3 |
InChI-Schlüssel |
PYIRWHKNPXPMPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOCC(CCCN)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


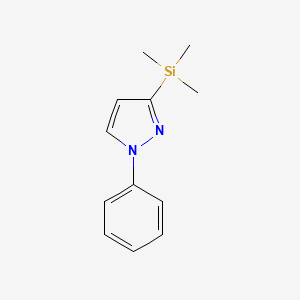
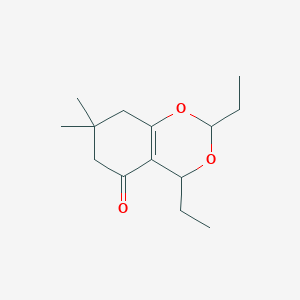
![(2S)-2-{[(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetyl]amino}propyl 4-methoxybenzoate](/img/structure/B12614941.png)
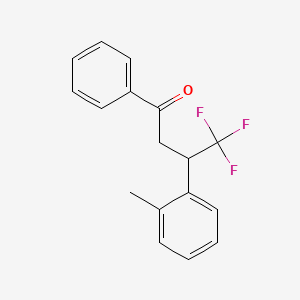
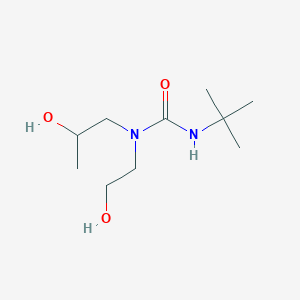
![N-{2-[3-(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide](/img/structure/B12614954.png)
![N-(3-(isopentylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12614955.png)
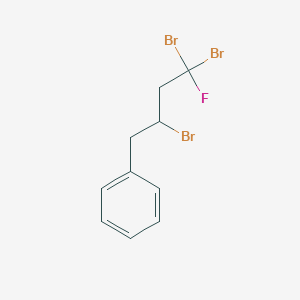
![2-Amino-5-{[(4,6-dichloropyrimidin-2-yl)amino]methyl}phenol](/img/structure/B12614967.png)
![(1R,5R)-1-(2,4-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B12614974.png)

![2-(3,4-Dimethylphenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12614987.png)

